N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
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Overview
Description
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a pyrazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a condensation reaction with the piperidine intermediate.
Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the piperidine-pyrazole intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with substituted chlorophenyl groups.
Scientific Research Applications
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
- N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
Uniqueness
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-23-12-16(11-21-23)6-9-19(25)22-18-3-2-10-24(14-18)13-15-4-7-17(20)8-5-15/h4-5,7-8,11-12,18H,2-3,6,9-10,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZUJZKKIPKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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